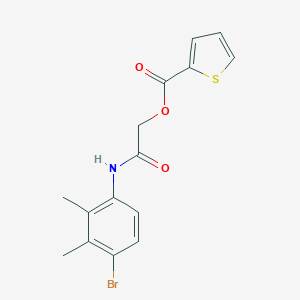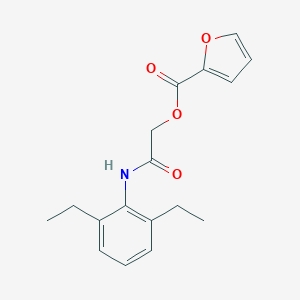![molecular formula C20H20N2O6 B270989 1-{4-[(2,5-Dimethoxyanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B270989.png)
1-{4-[(2,5-Dimethoxyanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{4-[(2,5-Dimethoxyanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. This molecule has been extensively studied for its scientific research applications, particularly in the field of neuroscience and pharmacology.
作用机制
1-{4-[(2,5-Dimethoxyanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid acts as a competitive antagonist of the adenosine A1 receptor, binding to the receptor site and preventing the binding of adenosine. This results in a decrease in the inhibitory effects of adenosine on neurotransmitter release and neuronal activity. The exact mechanism of action of 1-{4-[(2,5-Dimethoxyanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid is still not fully understood, but it is believed to involve the modulation of intracellular signaling pathways and ion channel activity.
Biochemical and Physiological Effects:
1-{4-[(2,5-Dimethoxyanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid has been shown to have a number of biochemical and physiological effects, depending on the specific experimental conditions and the target tissue. In general, 1-{4-[(2,5-Dimethoxyanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid has been found to increase the release of neurotransmitters such as dopamine, acetylcholine, and glutamate, and to enhance synaptic plasticity and long-term potentiation. 1-{4-[(2,5-Dimethoxyanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid has also been shown to have cardioprotective effects by reducing ischemia-reperfusion injury and improving myocardial function.
实验室实验的优点和局限性
One of the major advantages of using 1-{4-[(2,5-Dimethoxyanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid in lab experiments is its high selectivity for the adenosine A1 receptor, which allows for precise manipulation of adenosine signaling without affecting other receptor systems. 1-{4-[(2,5-Dimethoxyanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid is also relatively stable and easy to handle, making it a convenient research tool. However, one limitation of using 1-{4-[(2,5-Dimethoxyanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are several areas of future research that could benefit from the use of 1-{4-[(2,5-Dimethoxyanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid. One area of interest is the role of adenosine A1 receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-{4-[(2,5-Dimethoxyanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid could be used to investigate the effects of adenosine A1 receptor modulation on neuronal function and survival in these diseases. Another area of interest is the potential therapeutic applications of 1-{4-[(2,5-Dimethoxyanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid in cardiovascular disease, where its cardioprotective effects could be harnessed to improve patient outcomes. Finally, further studies are needed to elucidate the precise mechanisms of action of 1-{4-[(2,5-Dimethoxyanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid and to identify potential side effects or limitations of its use in research.
合成方法
The synthesis of 1-{4-[(2,5-Dimethoxyanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid involves several steps, starting with the reaction of 2,5-dimethoxyaniline with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with 4-(4-aminophenyl)-2,4-dioxobutanoic acid to form the desired product, 1-{4-[(2,5-Dimethoxyanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid. Several modifications to the synthesis method have been reported in the literature, including the use of different starting materials and reaction conditions.
科学研究应用
1-{4-[(2,5-Dimethoxyanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid is primarily used as a research tool to investigate the role of adenosine A1 receptors in various physiological and pathological processes. The adenosine A1 receptor is widely distributed in the central nervous system and plays an important role in regulating neuronal activity, neurotransmitter release, and synaptic plasticity. 1-{4-[(2,5-Dimethoxyanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid has been used to study the effects of adenosine A1 receptor activation or inhibition on sleep-wake cycles, pain perception, cardiovascular function, and cognition.
属性
产品名称 |
1-{4-[(2,5-Dimethoxyanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid |
|---|---|
分子式 |
C20H20N2O6 |
分子量 |
384.4 g/mol |
IUPAC 名称 |
1-[4-[(2,5-dimethoxyphenyl)carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C20H20N2O6/c1-27-15-7-8-17(28-2)16(10-15)21-19(24)12-3-5-14(6-4-12)22-11-13(20(25)26)9-18(22)23/h3-8,10,13H,9,11H2,1-2H3,(H,21,24)(H,25,26) |
InChI 键 |
DYTCHYQREVQOAN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)N3CC(CC3=O)C(=O)O |
规范 SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)N3CC(CC3=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270906.png)
![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 1-cyclohexyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270907.png)
![2-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-oxoethyl 1-cyclohexyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270908.png)

![2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B270914.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270916.png)
![2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B270921.png)
![2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270922.png)

![2-Oxo-2-[4-(propoxycarbonyl)anilino]ethyl 2-furoate](/img/structure/B270924.png)
![2-[(2-ethoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270925.png)
![2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270926.png)
![2-[(4-bromo-2,3-dimethylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270928.png)
![2-[(2-methoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270929.png)